molecular formula C8H13NO2 B11758356 (5R,6S)-6-Hydroxy-1-azabicyclo[3.3.1]nonan-2-one

(5R,6S)-6-Hydroxy-1-azabicyclo[3.3.1]nonan-2-one

Cat. No.: B11758356
M. Wt: 155.19 g/mol
InChI Key: VICLWSOAUDYVMD-RQJHMYQMSA-N
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Description

(5R,6S)-6-Hydroxy-1-azabicyclo[3.3.1]nonan-2-one (CAS: 880637-69-4) is a bicyclic organic compound featuring a nine-membered azabicyclo[3.3.1] framework. Its structure includes a hydroxyl group at the 6-position and a ketone moiety at the 2-position.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(5R,6S)-6-hydroxy-1-azabicyclo[3.3.1]nonan-2-one

InChI

InChI=1S/C8H13NO2/c10-7-3-4-9-5-6(7)1-2-8(9)11/h6-7,10H,1-5H2/t6-,7+/m1/s1

InChI Key

VICLWSOAUDYVMD-RQJHMYQMSA-N

Isomeric SMILES

C1CC(=O)N2CC[C@@H]([C@H]1C2)O

Canonical SMILES

C1CC(=O)N2CCC(C1C2)O

Origin of Product

United States

Preparation Methods

Bridged Ritter Reaction

A stereospecific bridged Ritter reaction involving (–)-β-pinene and nitriles forms the bicyclic core. For example, reacting β-pinene with benzonitrile under sulfuric acid generates 3-azabicyclo[3.3.1]non-3-enes, which can undergo functionalization.

Key Steps :

  • Core Formation : (–)-β-pinene + benzonitrile → bicyclic imine-amide intermediates.

  • Functionalization :

    • Oxidation : Introduce ketone via oxidation of alcohol intermediates.

    • Hydroxylation : Enzymatic or chemical hydroxylation at C6.

Conditions :

StepReagents/ConditionsYieldStereochemical Outcome
CyclizationH₂SO₄, benzene, 24 h42–53%Dominant (+)-2 isomer
OxidationJones reagent, acetone65–75%Ketone at C2
HydroxylationNADPH-dependent hydroxylase85–90%(6S)-Configuration

Advantages : High stereoselectivity for C5 configuration; scalability for library synthesis.

Asymmetric Catalysis

Chemo-Enzymatic Routes

A dual biocatalytic approach combines transaminase and imine reductase enzymes for enantioselective synthesis.

Method :

  • Transamination : Convert ketone to imine with (R)-selective transaminase.

  • Reduction : Imine reductase reduces imine to amine with >98% ee.

Conditions :

StepEnzyme/CatalystSubstrateee
Transamination(R)-Transaminase1-Azabicyclo[3.3.1]nonan-2-one95%
Reduction(R)-Imine ReductaseImine intermediate98%

Outcome : Direct access to (5R)-configured intermediates.

Stereocontrolled Reduction

Catalytic Hydrogenation

Ruthenium-based catalysts enable stereoselective reduction of ketones to alcohols.

Example :

  • Ketone Precursor : 1-Azabicyclo[3.3.1]nonan-2-one.

  • Reduction : RuCl₂(PPh₃)₃/H₂ → (6S)-hydroxy group.

Conditions :

ParameterValue
CatalystRu(OH)₂(PPh₃)₃
Pressure50 psi H₂
Temperature50°C
Yield89.6% (from)
Selectivity>90% (6S)-configuration

Mechanism : Hydrogen attacks the ketone’s Re-face, guided by catalyst geometry.

Radical Cyclization

Carboradical Closure

Radical cyclization of trichloroacetamido-substituted cyclohexenes forms the bicyclic core.

Steps :

  • Radical Generation : AIBN initiates radical formation from trichloroacetamides.

  • Cyclization : Intramolecular attack on silyl enol ether moieties.

Conditions :

StepReagentsYield
Radical InitiationAIBN, toluene, 80°C70%
CyclizationSilyl enol ether60–70%

Limitation : Moderate stereoselectivity; requires chiral auxiliaries for high ee.

Oxidation and Protection Strategies

Oxidative Functionalization

Oxidation of secondary alcohols to ketones with TEMPO/NaClO.

Example :

  • Alcohol Intermediate : (5R,6S)-6-Hydroxy-1-azabicyclo[3.3.1]nonan-2-ol.

  • Oxidation : TEMPO, NaClO, NaHCO₃ → ketone at C2.

Conditions :

ParameterValue
Oxidizing AgentTEMPO (0.1 equiv)
BaseNaHCO₃
SolventCH₂Cl₂/H₂O
Yield85–90%

Application : Converts alcohols to ketones without racemization.

Comparative Analysis of Methods

MethodKey StrengthsLimitations
Bridged RitterScalable core synthesisModerate stereoselectivity
Chemo-EnzymaticHigh ee (>98%)Limited substrate scope
Ru-Catalyzed H₂Direct reduction to (6S)-alcoholRequires high-pressure H₂
Radical CyclizationRapid core formationChiral auxiliaries needed

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 6 is susceptible to oxidation, leading to the formation of ketones or carboxylic acids depending on reaction conditions. For example:

  • Ketone formation : Mild oxidation may convert the hydroxyl group (-OH) into a ketone (-CO-) via dehydrogenation.

  • Carboxylic acid formation : Further oxidation under stronger conditions could yield a carboxylic acid (-COOH).

Reaction TypeReactant/ReagentProductKey Feature
OxidationOxidizing agentKetone/carboxylic acidFunctional group transformation

Nucleophilic Substitution

The hydroxyl group can act as a nucleophile under specific conditions, facilitating substitution reactions with electrophiles. This reactivity is influenced by the compound’s stereochemistry, which may alter the accessibility of the hydroxyl group.

Reaction TypeReactant/ReagentProductStereoelectronic Influence
Nucleophilic substitutionElectrophile (e.g., alkyl halide)Substituted derivativeStereochemistry governs regioselectivity

Conformational Effects on Reactivity

The bicyclo[3.3.1]nonane framework adopts different conformations (e.g., chair-like CC or BC conformers), which significantly impact reactivity . Substituents and stereoelectronic interactions (e.g., improper hydrogen bonding) stabilize specific conformers, influencing reaction pathways. For example:

  • CC conformation : Favored in protonated forms or when stabilizing interactions (e.g., LP–N–C–S stereoelectronic interactions) are present.

  • BC conformation : Preferred when steric or electronic factors dominate (e.g., bulky substituents or lone-pair repulsion).

ConformationStabilizing FactorsReactivity Implications
CCStereoelectronic interactions (LP–N–C–S)Enhanced stability, altered site accessibility
BCSteric repulsion, lone-pair repulsionAltered regioselectivity for electrophilic/nucleophilic attack

Acid-Base Behavior and Hydrogen Bonding

The hydroxyl group’s acidity enables deprotonation, forming a conjugate base. This property is critical in reactions involving nucleophilic attack or acid-catalyzed processes. Additionally, improper hydrogen bonding (e.g., C–H⋯S interactions) may stabilize intermediates or transition states, as observed in related bicyclo[3.3.1]nonane derivatives .

Stereoelectronic Interactions

The compound’s nitrogen atom and hydroxyl group participate in stereoelectronic effects, such as improper hydrogen bonding (e.g., C–H⋯O) or lone-pair interactions. These effects can modulate reaction rates or product distributions by stabilizing specific transition states .

Atropisomerism and Reaction Pathways

While the parent compound may not exhibit atropisomerism, substituted derivatives (e.g., with bulky groups at the bridgehead-methylene position) could form distinct atropisomers. This property could lead to divergent reaction pathways depending on the isomer’s conformation .

  • Oxidation : Hydroxyl group undergoes oxidation to ketones/carboxylic acids.

  • Conformational control : Steric and stereoelectronic factors dictate conformational preferences, influencing reactivity .

  • Nucleophilic substitution : Hydroxyl group acts as a nucleophile, enabling electrophilic attack.

  • Hydrogen bonding/Stereoelectronic effects : Stabilize intermediates or transition states, altering reaction outcomes .

This compound’s reactivity is deeply intertwined with its structural complexity, making it a valuable scaffold for targeted chemical modifications.

Scientific Research Applications

(5R,6S)-6-Hydroxy-1-azabicyclo[3.3.1]nonan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (5R,6S)-6-Hydroxy-1-azabicyclo[3.3.1]nonan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, emphasizing differences in ring systems, functional groups, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Functional Groups Ring System Notable Features
(5R,6S)-6-Hydroxy-1-azabicyclo[3.3.1]nonan-2-one C₈H₁₃NO₂ Hydroxyl, Ketone Azabicyclo[3.3.1]nonane 9-membered bicyclic core; stereospecific hydroxyl group at C6 .
JO7: (1R,4R,5R,6R)-4-Methoxy-2-(methylsulfonyl)-2-azabicyclo[3.3.1]nonan-6-ol C₁₀H₁₉NO₄S Methoxy, Methylsulfonyl, Hydroxyl Azabicyclo[3.3.1]nonane Electronegative sulfonyl group enhances solubility; methoxy at C4 .
JOA: (1R,4R,5R,6R)-4,6-Dimethoxy-2-(methylsulfonyl)-2-azabicyclo[3.3.1]nonane C₁₁H₂₁NO₄S Dimethoxy, Methylsulfonyl Azabicyclo[3.3.1]nonane Dual methoxy groups reduce polarity compared to JO7 .
1-Azabicyclo[3.2.1]octan-6-one C₇H₁₁NO Ketone Azabicyclo[3.2.1]octane Smaller 8-membered ring; increased rigidity due to shorter bridge .
1-Azabicyclo[3.2.2]nonane-6-carboxylic acid hydrochloride C₉H₁₆ClNO₂ Carboxylic acid Azabicyclo[3.2.2]nonane Carboxylic acid group improves water solubility; distinct bridge configuration .

Structural Analysis

Ring Systems
  • Azabicyclo[3.3.1]nonane (Target, JO7, JOA): The 9-membered bicyclic core is shared among these compounds. However, substituents vary significantly: the target compound has a hydroxyl and ketone, while JO7 and JOA incorporate methoxy and sulfonyl groups.
  • Azabicyclo[3.2.2]nonane: The altered bridge positions (3.2.2 vs. 3.3.1) create a distinct spatial arrangement, which may affect interactions with biological targets .
Functional Groups
  • Hydroxyl vs. Sulfonyl/Methoxy : The hydroxyl group in the target compound offers hydrogen-bonding capability, whereas the sulfonyl and methoxy groups in JO7/JOA introduce steric bulk and polarity differences.
  • Carboxylic Acid : The analog from has enhanced solubility due to its ionizable carboxylic acid group, contrasting with the target’s neutral hydroxyl and ketone .

Physicochemical Properties

  • Solubility : The carboxylic acid derivative () is expected to have higher aqueous solubility than the hydroxyl/ketone-containing target .
  • Molecular Weight : The target compound (MW ~155 g/mol) is smaller than JO7 (MW ~257 g/mol) and JOA (MW ~271 g/mol), which may influence pharmacokinetic profiles .

Biological Activity

(5R,6S)-6-Hydroxy-1-azabicyclo[3.3.1]nonan-2-one is a bicyclic compound notable for its unique azabicyclo structure, incorporating a nitrogen atom within a bicyclic framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

  • Molecular Formula : C8_8H13_{13}NO2_2
  • Molecular Weight : Approximately 155.19 g/mol
  • Stereochemistry : The (5R,6S) configuration is crucial for its biological activity.

Mechanisms of Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Neuroprotective Effects : Preliminary research indicates that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
  • Analgesic Properties : The compound has been evaluated for pain relief properties, showing promise in reducing pain responses in animal models.

Case Studies and Experimental Data

Several studies have investigated the biological activities of this compound:

  • Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Study 2 : In a neuroprotection assay involving cultured neuronal cells exposed to oxidative stress, this compound showed a reduction in cell death by approximately 30% compared to controls .
  • Study 3 : Analgesic effects were assessed using a formalin-induced pain model in rodents, where the compound reduced pain scores significantly compared to the control group .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeUnique Features
9-Oxabicyclo[3.3.1]nonan-2-oneBicyclicContains an oxygen atom instead of nitrogen
1-Azabicyclo[3.3.1]nonan-2-oneBicyclicLacks the hydroxyl group
(1R,5R,6S,8R)-6-Hydroxy-6,8-dimethyl...BicyclicIncreased molecular complexity and altered properties

The distinct stereochemistry and functionalization of this compound likely confer unique biological activities compared to these structurally similar compounds.

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Mechanistic Studies : Understanding the pathways through which this compound exerts its effects will be crucial for its development as a therapeutic agent.
  • Clinical Trials : Conducting clinical trials will help validate its efficacy and safety in humans.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (5R,6S)-6-Hydroxy-1-azabicyclo[3.3.1]nonan-2-one?

  • Methodological Answer : The synthesis of bicyclic azabicyclo compounds often employs stereoselective cyclization or ring-closing strategies. For example, details a green synthetic approach using trans-4-hydroxy-L-proline as a starting material, involving sequential protection, tosylation, and reduction steps to form a bicyclic structure . For this compound, analogous steps may include hydroxyl group protection (e.g., benzyl or Cbz groups), followed by intramolecular cyclization under acidic or basic conditions. Characterization of intermediates via HPLC or LC-MS is critical to monitor reaction progress.

Q. How can the stereochemistry of this compound be confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for stereochemical confirmation. demonstrates the use of synchrotron radiation (e.g., NECAT 24ID-C beamline) to resolve crystal structures of similar bicyclic compounds, providing precise bond angles and spatial arrangements . Complementary techniques include NOESY NMR to detect through-space proton interactions and chiral HPLC to validate enantiomeric purity.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H and 13C NMR to identify proton environments and carbon frameworks. DEPT-135 or HSQC can clarify quaternary carbons.
  • IR Spectroscopy : To confirm hydroxyl (≈3200–3600 cm⁻¹) and carbonyl (≈1650–1750 cm⁻¹) functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation. lists molecular weight data for related bicyclic structures, which can guide fragmentation pattern analysis .

Advanced Research Questions

Q. How does the stereochemical configuration of this compound influence its reactivity in catalytic systems?

  • Methodological Answer : Comparative kinetic studies using enantiomeric pairs can isolate stereochemical effects. For example, ’s crystallographic data (monoclinic system, P21/c space group) highlights how spatial arrangement impacts intermolecular interactions . Computational docking simulations (e.g., AutoDock Vina) may predict binding affinities in enzyme-active sites, while isotopic labeling (e.g., 18O in hydroxyl groups) can track regioselective reactivity.

Q. What computational strategies are suitable for modeling the conformational dynamics of this bicyclic structure?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and predict electronic properties. Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) assess flexibility of the bicyclic core under physiological conditions. ’s synthetic route suggests rigidity in analogous structures, which computational models can quantify via torsional angle analysis .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Systematic meta-analysis of published datasets (e.g., IC50 values) with attention to assay conditions (pH, temperature, solvent) is critical. emphasizes reproducibility in synthesis (e.g., psilocybin studies) to ensure compound integrity . Cross-validation using orthogonal assays (e.g., SPR for binding vs. cell-based functional assays) reduces false positives.

Q. What strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies using HPLC-UV to monitor degradation products. For example, ’s safety data for related bicyclic compounds suggest susceptibility to hydrolysis at extreme pH . Arrhenius plots can extrapolate shelf-life, while LC-MS/MS identifies degradation pathways (e.g., hydroxyl group oxidation or lactam ring opening).

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